2-(4-Chlorophenyl)benzofuran
CAS No.: 39195-66-9
Cat. No.: VC21308539
Molecular Formula: C14H9ClO
Molecular Weight: 228.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39195-66-9 |
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Molecular Formula | C14H9ClO |
Molecular Weight | 228.67 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-1-benzofuran |
Standard InChI | InChI=1S/C14H9ClO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H |
Standard InChI Key | PRWRIKBNUNAGTF-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)Cl |
Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Nomenclature
2-(4-Chlorophenyl)benzofuran is identified through several standardized systems in chemical databases and literature. The compound is primarily recognized by its CAS Registry Number 39195-66-9, which serves as a unique identifier in chemical research and regulatory contexts . The compound has several synonyms including:
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2-(4-chlorophenyl)-1-benzofuran
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2-(4-CHLOROPHENYL)BENZOFURAN
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Benzofuran, 2-(4-chlorophenyl)-
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2-(4-chlorophenyl)benzo[b]furan
The IUPAC systematic name for this compound is 2-(4-chlorophenyl)-1-benzofuran, which precisely describes its molecular structure according to international chemical nomenclature standards .
Physical and Chemical Properties
2-(4-Chlorophenyl)benzofuran possesses specific physical and chemical properties that define its behavior in various environments and reactions. These properties are summarized in the following table:
The compound's relatively high LogP value of 4.7532 indicates significant lipophilicity, suggesting good membrane permeability but potential poor water solubility . This property is particularly relevant for considering the compound's potential pharmacokinetic behavior if it were to be investigated for biological applications.
Structural Characteristics
Molecular Structure
2-(4-Chlorophenyl)benzofuran consists of a benzofuran scaffold with a 4-chlorophenyl substituent at the 2-position. The benzofuran core itself comprises a benzene ring fused with a furan ring, creating a bicyclic heterocyclic system. The 4-chlorophenyl group is directly attached to the 2-position of this benzofuran system .
The structural representation can be described through several chemical notations:
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InChI: InChI=1S/C14H9ClO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H
Conformation and Structural Features
Based on structural studies of related compounds, the benzofuran unit in such molecules is typically planar. For instance, in 2-(4-Chlorophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran, the benzofuran unit was found to be essentially planar with a mean deviation of only 0.006 Å from the least-squares plane defined by its constituent atoms .
Chemical Reactivity
The reactivity of 2-(4-Chlorophenyl)benzofuran can be inferred from the general reactivity patterns of benzofuran derivatives and substituted aromatic compounds.
Oxidation Reactions
Related benzofuran compounds are susceptible to oxidation reactions. For example, 2-(4-chlorophenyl)-5-fluoro-3-methylsulfanyl-1-benzofuran can be oxidized using 3-chloroperoxybenzoic acid to form the corresponding sulfinyl derivative . This suggests that 2-(4-Chlorophenyl)benzofuran may undergo similar oxidation reactions, particularly at reactive positions of the benzofuran core.
Halogen-Related Interactions
The chlorine atom in the 4-position of the phenyl ring can participate in halogen bonding. In crystal structures of related compounds, Cl···O halogen bonds have been observed with lengths of approximately 3.254 Å . This suggests that 2-(4-Chlorophenyl)benzofuran may exhibit similar intermolecular interactions in its crystal structure or when interacting with biological targets.
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